Monopotassium glutamate

Description

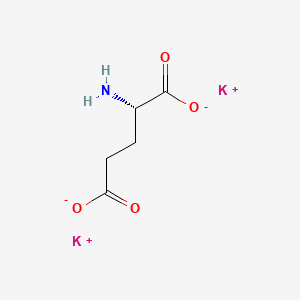

Monopotassium glutamate (MPG), chemically known as potassium 2-aminopentanedioate monohydrate (CAS: 19473-49-5), is a potassium salt of glutamic acid. It is widely used as a flavor enhancer (INS 622) in the food industry, particularly in low-sodium products, due to its umami taste and salt-substitution properties . MPG is structurally analogous to monosodium glutamate (MSG; CAS: 142-47-2), differing only in the cation (K⁺ vs. Na⁺). Both compounds are classified under glutamic acid salts and share similar applications but exhibit distinct physicochemical and biological behaviors due to cation-specific interactions .

Properties

CAS No. |

24595-14-0 |

|---|---|

Molecular Formula |

C5H8KNO4 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

potassium;(4S)-4-amino-5-hydroxy-5-oxopentanoate |

InChI |

InChI=1S/C5H9NO4.K/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1/t3-;/m0./s1 |

InChI Key |

HQEROMHPIOLGCB-DFWYDOINSA-M |

SMILES |

C(CC(=O)O)C(C(=O)[O-])N.[K+] |

Isomeric SMILES |

C(CC(=O)[O-])[C@@H](C(=O)O)N.[K+] |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)O)N.[K+] |

Other CAS No. |

24595-14-0 |

physical_description |

White crystalline solid; [Sigma-Aldrich MSDS] |

Related CAS |

56-86-0 (Parent) |

sequence |

E |

solubility |

Freely soluble in water; practically insoluble in ethanol or ethe |

Synonyms |

Aluminum L Glutamate Aluminum L-Glutamate D Glutamate D-Glutamate Glutamate Glutamate, Potassium Glutamic Acid Glutamic Acid, (D)-Isomer L Glutamate L Glutamic Acid L-Glutamate L-Glutamate, Aluminum L-Glutamic Acid Potassium Glutamate |

Origin of Product |

United States |

Scientific Research Applications

Food Industry

Flavor Enhancement

- MPG is primarily used as a flavor enhancer in food products. It enhances the umami taste, contributing to a balanced flavor profile. This is achieved through its interaction with specific glutamate receptors (T1R1/T1R3) on taste buds, which increases food palatability and consumer acceptance .

Low-Sodium Alternatives

- With rising health concerns regarding sodium intake, MPG serves as a low-sodium flavor enhancer . It allows for reduced sodium content in processed foods while maintaining taste quality, making it beneficial for health-conscious consumers .

Preservation and Stability

- MPG acts as a stabilizer in food formulations, helping to maintain the quality and shelf life of products by preventing degradation of flavors and nutrients .

Biopharmaceutical Applications

Cell Culture Medium

- In biopharmaceutical production, MPG is crucial for cell culture media, particularly for mammalian cells used in producing biopharmaceuticals. It supports cell growth by providing essential nutrients and stabilizing pH levels, which are vital for optimal cell health .

Protein Expression Systems

- MPG enhances protein expression in recombinant systems by supplying nitrogen and carbon sources necessary for protein synthesis. This can lead to improved yield and quality of therapeutic proteins .

Vaccine Stabilization

- As a stabilizer in vaccines, MPG protects active ingredients from degradation, thereby increasing the efficacy and shelf life of vaccines .

Agricultural Applications

Soil Health and Plant Growth

- MPG can be utilized as a soil amendment to enhance microbial activity, which improves nutrient availability for plants. This application supports sustainable agricultural practices by promoting healthier crop yields without the need for synthetic fertilizers .

Case Studies and Research Findings

Safety and Regulatory Insights

The European Food Safety Authority (EFSA) has evaluated the safety of monopotassium glutamate, concluding that it does not pose significant health risks when consumed within established acceptable daily intake levels. Studies have shown no adverse effects at high doses in both animal models and human trials, reinforcing its safety profile as a food additive .

Chemical Reactions Analysis

Key Data:

| Property | Value | Source |

|---|---|---|

| Molar Mass | 185.22 g/mol (anhydrous) | |

| Solubility in Water | 80.6 g/L at 25°C | |

| pH in Solution | 6.7–7.2 (1% w/v) |

Thermal Stability and Decomposition

This compound decomposes at elevated temperatures:

-

Thermal Degradation : Above 232°C, decomposition releases toxic fumes (e.g., nitrogen oxides and potassium oxides) .

-

Cyclization : Under high pH and temperature, glutamic acid derivatives (including MPG) may cyclize to form pyroglutamic acid, releasing ammonia .

Comparison with MSG:

| Property | This compound (MPG) | Monosodium Glutamate (MSG) |

|---|---|---|

| Decomposition Products | K-related oxides, CO₂, H₂O | Na-related oxides, CO₂, H₂O |

| Thermal Stability | Stable below 200°C | Stable below 232°C |

| Source |

Aqueous Reactivity

In aqueous solutions, MPG dissociates into potassium ions () and glutamate anions () . The glutamate anion exists in a zwitterionic form, influencing its solubility and ionic interactions .

Solubility Profile:

| Solvent | Solubility (g/100 mL) | Conditions |

|---|---|---|

| Water | 80.6 | 25°C, pH 7.0 |

| Ethanol | Slightly soluble | Room temperature |

| Methanol | Insoluble | Room temperature |

| Source |

Reactivity Under Extreme Conditions

-

High pH/Temperature : Prolonged exposure to alkaline conditions (pH > 10) at elevated temperatures induces cyclization to pyroglutamic acid :

-

Maillard Reaction : Like MSG, MPG participates in Maillard browning with reducing sugars at high temperatures, producing flavor compounds .

Chemical Stability

This compound is stable under standard storage conditions but hygroscopic in humid environments . No hazardous reactions are reported with common organic or inorganic compounds under ambient conditions .

Metabolic Pathways

While not a direct chemical reaction, MPG is metabolized in vivo via:

Comparison with Similar Compounds

Structural and Crystallographic Differences

MPG and MSG form monohydrate crystals with divergent lattice dynamics and packing arrangements, as revealed by single-crystal X-ray diffraction and terahertz spectroscopy:

| Property | MPG (Monopotassium Glutamate) | MSG (Monosodium Glutamate) |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁ |

| Lattice Parameters | a = 7.842 Å, b = 20.590 Å, c = 5.143 Å | a = 10.86 Å, b = 5.29 Å, c = 10.04 Å |

| Cation-Anion Bonding | Stronger K⁺-glutamate interactions | Weaker Na⁺-glutamate interactions |

The potassium ion in MPG forms shorter, more covalent bonds with the glutamate anion compared to sodium in MSG, leading to higher lattice stability and distinct terahertz absorption profiles .

Taste Perception and Synergistic Effects

Both MPG and MSG activate umami taste receptors, but MPG exhibits unique synergism with 5′-ribonucleotides like inositol monophosphate (IMP):

- MPG + IMP : Elicits a synergistic response in mouse parabrachial nucleus neurons, mimicking sucrose's neural activation pattern. This perceptual similarity to sweetness is absent in MSG at equivalent concentrations .

- Receptor Mechanisms : MPG's taste transduction involves both α-gustducin and α-transducin G-proteins, whereas MSG primarily relies on α-gustducin. This divergence suggests multiple umami detection pathways in rodents .

MSG, in contrast, shows weaker generalization to sweet tastes in conditioned taste aversion (CTA) tests, indicating perceptual distinctions in vivo .

Preparation Methods

Reaction of L-Glutamic Acid with Potassium Carbonate

The principal chemical method for preparing this compound involves the neutralization reaction between L-glutamic acid and potassium carbonate in an aqueous medium. The process is conducted under controlled pH and temperature conditions to ensure complete reaction and optimal product quality.

- Raw materials: L-glutamic acid and potassium carbonate.

- Solvent: Deionized water.

- Reaction conditions: The mixture is heated in a reactor with stirring.

- pH control: After the reaction, the solution pH is adjusted to approximately 6.5–8.0 to optimize the formation of this compound.

- Decolorization: Activated carbon is added to remove color impurities.

- Filtration: The solution is filtered to remove activated carbon and other solids.

This method produces a clear reaction solution suitable for crystallization.

Induced Crystallization and Seed Crystal Addition

To obtain this compound monohydrate crystals with uniform size and stable moisture content, an induced crystallization technique is employed:

- The clarified reaction solution is concentrated under vacuum or reduced pressure to a specific concentration.

- A small amount of this compound seed crystals is added to the concentrated solution.

- Crystallization is induced by cooling or controlled evaporation.

- The monohydrate crystals are then separated by filtration or centrifugation and dried.

This crystallization method improves particle uniformity and reduces batch-to-batch moisture variation, enhancing product stability and quality.

Purification Techniques

Activated Carbon Decolorization

Activated carbon treatment is a standard step to remove color bodies and organic impurities from the reaction mixture, improving the purity and appearance of the final product.

Ion Exchange Resin Treatment

Advanced purification involves the use of strongly basic anion exchange resins to adsorb soluble anionic impurities such as organic acids and coloring matter from the glutamic acid fermentation broth or reaction mixture before crystallization.

- The resin is typically in the OH^- form.

- The amount of resin used corresponds to about 0.2 to 0.6 molecular equivalents of anionic impurities.

- This step significantly lowers impurities, allowing high-purity this compound crystallization.

- Residual coloring impurities can be further removed by activated carbon treatment.

Comparative Analysis of Preparation Methods

| Step | Description | Advantages | Limitations |

|---|---|---|---|

| Reaction of L-glutamic acid with potassium carbonate | Neutralization in aqueous solution with pH control | Simple, cost-effective, scalable | Requires careful pH and temperature control |

| Activated carbon decolorization | Removal of color and organic impurities | Improves purity and product appearance | Adds filtration step, potential product loss |

| Ion exchange resin purification | Adsorption of anionic impurities from broth or solution | High purity, high yield, reduced impurities | Requires resin regeneration and handling |

| Induced crystallization with seed crystals | Controlled crystallization for uniform particle size | Stable moisture, uniform granularity | Requires seed crystals and precise control |

Research Findings and Process Optimization

- The induced crystallization method with seed crystals yields this compound monohydrate crystals with large, uniform particle size and consistent moisture content, which is critical for food additive applications.

- Ion exchange resin treatment prior to crystallization enhances purity by removing organic acids and coloring impurities, leading to higher yield and better product quality.

- Activated carbon decolorization is an effective supplementary step to remove residual color bodies after ion exchange treatment.

- The pH range of 6.5 to 8.0 during reaction and crystallization is optimal for maximizing product yield and flavor-enhancing properties.

- The process reduces energy consumption and environmental pollution compared to older methods involving multiple intermediate steps such as crystallization of glutamic acid hydrochloride or calcium glutamate.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| L-glutamic acid to potassium carbonate molar ratio | Stoichiometric (1:0.5) | Ensures complete neutralization |

| Reaction temperature | 50–80 °C | Promotes dissolution and reaction rate |

| pH during reaction | 6.5–8.0 | Optimal for this compound formation |

| Activated carbon dosage | 0.1–0.5% w/w (relative to solution) | For effective decolorization |

| Ion exchange resin amount | 0.2–0.6 molecular equivalents of anionic impurities | For impurity removal |

| Concentration before crystallization | Concentrated to ~30–40% solids | Facilitates crystallization |

| Seed crystal addition | 1–5% w/w relative to solution | Induces uniform crystallization |

| Crystallization temperature | Cooling to room temperature or lower | Controls crystal size and morphology |

Q & A

Basic Research Questions

Q. How can monopotassium glutamate (MPG) be distinguished from other glutamate salts (e.g., monosodium glutamate/MSG) in structural and functional studies?

- Methodological Answer : MPG and MSG exhibit distinct solid-state structures due to cation-anion interactions. Single-crystal X-ray diffraction and terahertz time-domain spectroscopy can resolve differences in lattice dynamics and hydrogen-bonding networks. For example, MPG forms stronger cation-anion interactions compared to MSG, influencing thermal stability and solubility. Crystal orbital overlap population (COOP) analysis further quantifies these interactions .

- Key Data :

| Property | MPG | MSG |

|---|---|---|

| Cation-Anion Interaction Strength | Higher (K⁺ vs. Na⁺) | Lower |

| Solubility in Water | Moderately high | High |

Q. What analytical methods are recommended for quantifying MPG in biological or environmental samples?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) and thin-layer chromatography (TLC) are preferred for high sensitivity and specificity. Gas chromatography (GC) requires derivatization (e.g., silylation) to improve volatility. For in-situ detection in neural studies, calcium imaging paired with MPG-specific fluorescent probes can track real-time glutamate release .

Q. How does MPG interact with divalent cations (e.g., Mg²⁺, Ca²⁺) in biochemical systems?

- Methodological Answer : MPG competes with Mg²⁺ and Ca²⁺ for binding sites in proteins and nucleic acids. Use isothermal titration calorimetry (ITC) to measure binding affinities. Solid-state NMR can reveal coordination geometry, while quantum-mechanical simulations (DFT) model electronic interactions .

Advanced Research Questions

Q. What experimental designs are critical for resolving contradictions in MPG's purported neurotoxic effects?

- Methodological Answer : Controlled in vivo models (e.g., murine taste neurons) must standardize MPG concentration (e.g., 50 mM in artificial saliva) and account for co-administered compounds like inosine monophosphate (IMP), which synergizes with MPG to activate umami receptors. Double-blind protocols and rigorous statistical power analysis (ANOVA with post hoc t-tests) minimize bias, as highlighted in studies on LPS-induced neural hypersensitivity .

- Key Challenge : Human studies often fail to isolate MPG effects due to confounding variables (e.g., dietary glutamate). Use isotopic labeling (¹³C-MPG) to trace metabolic pathways .

Q. How do cation-specific interactions in MPG influence its role as a flavor enhancer compared to MSG?

- Methodological Answer : The potassium ion in MPG alters receptor binding kinetics. Use electrophysiological recordings of gustatory nerves to compare responses to MPG vs. MSG. Molecular dynamics simulations reveal that K⁺’s larger ionic radius weakens electrostatic interactions with glutamate receptors, potentially reducing umami intensity .

Q. What epigenetic mechanisms link MPG exposure to taste or neural pathway alterations?

- Methodological Answer : Chronic MPG exposure upregulates Tas2r bitter taste receptors via histone acetylation. Chromatin immunoprecipitation (ChIP-seq) and RNA-seq of taste ganglion neurons identify candidate genes (e.g., Tas2r108). Behavioral assays (brief-access taste tests) correlate epigenetic changes with aversion or preference .

Methodological and Regulatory Considerations

Q. How should researchers address discrepancies in regulatory evaluations of MPG safety?

- Methodological Answer : The EFSA and BfR evaluations (2023) emphasize gaps in dose-response data for hypersensitivity. Replicate studies using GLP-compliant protocols and include negative controls (e.g., magnesium glutamate). Meta-analyses should prioritize peer-reviewed studies over anecdotal reports .

Q. What strategies improve the reproducibility of MPG-related sensory studies?

- Methodological Answer : Standardize MPG purity (>99%, verified via HPLC) and solvent systems (e.g., pH-buffered saline). Use the Glutamine/Glutamate-Glo™ assay for precise quantification in biological matrices. Cross-validate results with orthogonal methods like capillary electrophoresis .

Tables for Quick Reference

Table 1 : Key Analytical Techniques for MPG Studies

| Technique | Application | Sensitivity Limit | Reference |

|---|---|---|---|

| LC-MS | Quantification in food/bio samples | 0.1 ppm | |

| Terahertz Spectroscopy | Crystal lattice dynamics | N/A | |

| Calcium Imaging | Real-time neural activity tracking | µM-range glutamate |

Table 2 : Regulatory Status of MPG (2023)

| Agency | Conclusion | Data Gaps Identified |

|---|---|---|

| EFSA | No ADI established; insufficient data | Dose-response relationships |

| BfR | Limited evidence of neurotoxicity | Long-term exposure effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.